

An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminopyridazine

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Compound of Interest		
Compound Name:	N-pyridazin-4-ylnitramide	
Cat. No.:	B15196470	Get Quote

Disclaimer: Initial searches for "**N-pyridazin-4-ylnitramide**" did not yield sufficient public-domain information for a comprehensive technical guide. As a viable alternative, this guide details the synthesis, characterization, and known applications of the related and well-documented compound, 4-aminopyridazine. This document is intended for researchers, scientists, and drug development professionals.

Introduction

4-Aminopyridazine is a heterocyclic aromatic organic compound with the chemical formula C₄H₅N₃. It belongs to the pyridazine family, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the amino group makes it a valuable building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including potential inhibitors of phosphodiesterase 10A (PDE10A) and compounds with anti-inflammatory properties. This guide provides a detailed overview of a common synthetic route to 4-aminopyridazine, its key characterization data, and a summary of its biological significance.

Synthesis of 4-Aminopyridazine

A prevalent method for the synthesis of 4-aminopyridazine involves the dehalogenation of a chlorinated precursor, 3,6-dichloropyridazin-4-amine. This reaction is typically achieved through catalytic hydrogenation.

The following protocol outlines a representative synthesis of 4-aminopyridazine:



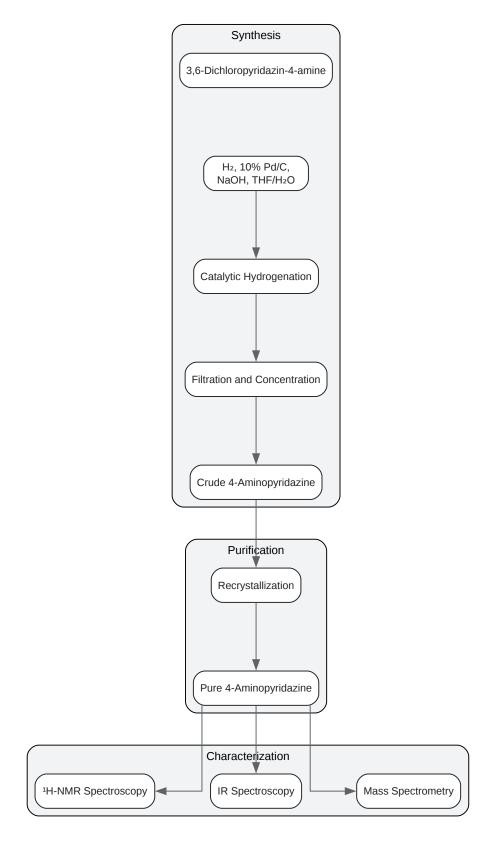




- Reaction Setup: In a suitable reaction vessel, dissolve 3,6-dichloropyridazin-4-amine (1 equivalent) in tetrahydrofuran (THF).
- Addition of Reagents: To the solution, add an aqueous solution of sodium hydroxide, followed by the addition of 10% palladium on carbon (Pd/C) catalyst.
- Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere and stirred vigorously at room temperature for an extended period (typically 24-48 hours), or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).
- Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the
 palladium catalyst. The filtrate is then concentrated under reduced pressure to remove the
 THF. The resulting residue is dissolved in methanol and filtered again to remove any
 remaining inorganic salts. The methanolic solution is concentrated to yield the crude product.
- Purification: The crude 4-aminopyridazine can be further purified by recrystallization from an appropriate solvent system to obtain a solid of high purity.

Logical Workflow for Synthesis and Characterization





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Caption: Overall workflow from synthesis to characterization of 4-aminopyridazine.



Characterization of 4-Aminopyridazine

The structural confirmation of the synthesized 4-aminopyridazine is crucial and is typically achieved through a combination of spectroscopic techniques.

The following table summarizes the key characterization data for 4-aminopyridazine.

Technique	Observed Data
¹ H-NMR (DMSO-d ₆)	δ 2.51 (br s, 2H, NH ₂), 6.00 (br s, 1H), 7.81-7.85 (m, 1H), 7.98-8.00 (m, 1H)
IR Spectroscopy*	Key peaks (cm ⁻¹) for the related compound 4- aminopyridine: ~3507 (asymmetric NH ₂ stretch), ~3413 (symmetric NH ₂ stretch), ~1623 (NH ₂ scissoring)
Mass Spectrometry (EI)	Expected m/z: 95.05 [M] $^+$. Likely fragmentation includes loss of HCN and N $_2$.

^{*}Note: Specific IR data for 4-aminopyridazine is not readily available in public databases. The provided data is for the structurally similar compound 4-aminopyridine and is included for reference purposes.

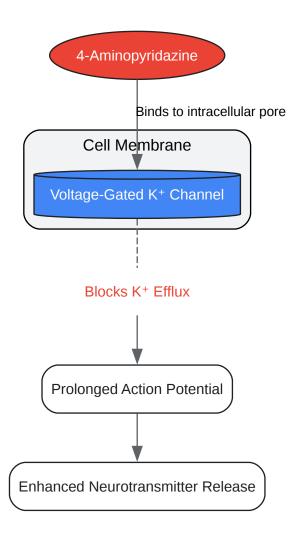
Biological Activity and Applications

4-Aminopyridazine is a compound of significant interest in medicinal chemistry due to its biological activities.

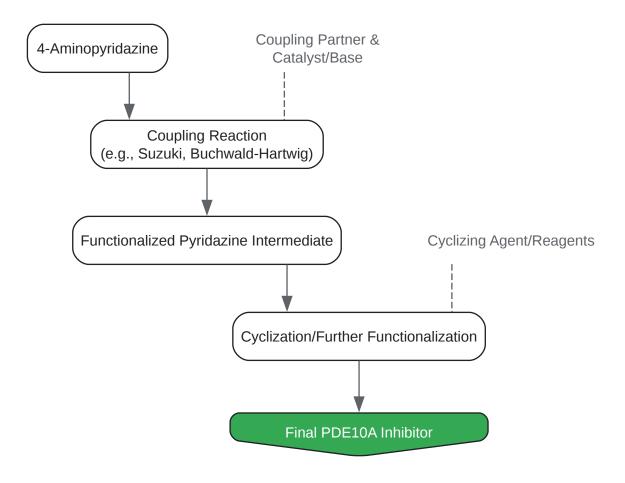
4-Aminopyridazine is known to act as a non-selective blocker of voltage-gated potassium channels (Kv channels). By inhibiting these channels, it can prolong the action potential duration in neurons, which can enhance neurotransmitter release. This mechanism is of therapeutic interest for conditions characterized by impaired nerve conduction.

Conceptual Mechanism of Potassium Channel Blockade









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